Tirapazamine

概述

描述

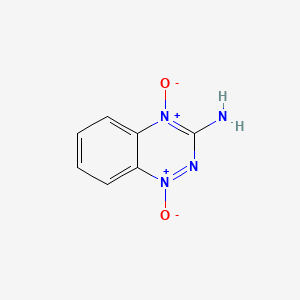

替拉帕明,也称为3-氨基-1,2,4-苯并三嗪-1,4-二氧化物,是一种在缺氧条件下被激活的实验性抗癌药物。该化合物特别有趣,因为它只在低氧环境中才会变得有毒,而低氧环境在实体瘤中很常见。 这种选择性激活使替拉帕明成为靶向缺氧肿瘤细胞并保护正常、富氧组织的有希望的候选药物 .

准备方法

合成路线和反应条件

替拉帕明可以通过从容易获得的前体开始的一系列化学反应合成。一种常见的方法是将2-硝基苯胺与甲酰胺环化,然后氧化形成苯并三嗪环。

工业生产方法

在工业环境中,替拉帕明的生产涉及优化反应条件以最大限度地提高产率和纯度。这通常包括控制反应混合物的温度、压力和pH值。 此外,采用重结晶和色谱等纯化步骤以确保最终产品满足所需规格 .

化学反应分析

反应类型

替拉帕明经历了几种类型的化学反应,包括:

常用试剂和条件

还原剂: 用于替拉帕明还原的常用还原剂包括还原酶等酶.

氧化剂: 分子氧充当自由基阴离子的重新氧化的氧化剂.

主要产物

科学研究应用

替拉帕明在科学研究中有广泛的应用,包括:

作用机制

替拉帕明通过独特的机制发挥其作用,该机制涉及在缺氧条件下的选择性激活。该化合物经历一个电子还原反应形成自由基阴离子,该阴离子可以进一步反应生成羟基自由基和苯并三嗪基自由基。 这些反应性物质会造成DNA链断裂和致命的染色体畸变,导致细胞死亡 . 替拉帕明的分子靶点包括DNA和参与还原过程的各种细胞酶 .

相似化合物的比较

替拉帕明属于一类称为缺氧激活前药的化合物。类似的化合物包括:

与这些化合物相比,替拉帕明独特之处在于它能够产生多种类型的反应性物质,这些物质可以损伤DNA,使其成为一种用途广泛且有效的抗癌剂 .

属性

Key on ui mechanism of action |

Extensive preclinical testing has established that the mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations. It has also shown activity when combined with fractionated irradiation and when combined with some chemotherapy agents, particularly cisplatin and carboplatin. |

|---|---|

CAS 编号 |

27314-97-2 |

分子式 |

C8H7N3O2 |

分子量 |

177.16 g/mol |

IUPAC 名称 |

1,4-dioxidoquinoxaline-1,4-diium-2-amine |

InChI |

InChI=1S/C8H7N3O2/c9-8-5-10(12)6-3-1-2-4-7(6)11(8)13/h1-5H,9H2 |

InChI 键 |

WQXRHHGJEKOOOR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-] |

规范 SMILES |

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])N)[O-] |

外观 |

Orange to dark orange-red solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Tirapazamine; Tirazone; SR 4233; SR-4233; SR4233; SR259075; SR-259075; SR 259075; WIN 59075; NSC130181. |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。